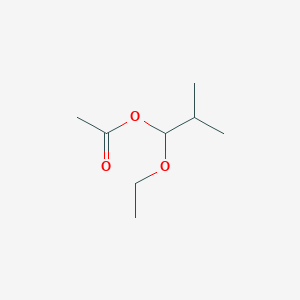

1-Ethoxy-2-methylpropyl acetate

Description

Significance and Research Context of Alkyl Acetate (B1210297) Derivatives

Alkyl acetate derivatives, including compounds like 1-Ethoxy-2-methylpropyl acetate, are a cornerstone of organic chemistry and industrial applications. patsnap.comsinotec.ae These compounds are characterized by their ester functional group, which imparts specific chemical properties that make them highly versatile.

Industrial and Research Applications:

Solvents: Alkyl acetates are widely used as solvents in paints, coatings, adhesives, and printing inks due to their excellent solvency power for a wide range of polar and nonpolar substances. sinotec.aegoogle.com

Synthesis Intermediates: In organic synthesis, the acetate group can serve as a protecting group for alcohols, valued for its straightforward introduction and removal under mild alkaline conditions. nih.gov Alkyl acetates are also used as precursors and reagents in the creation of more complex molecules, including pharmaceuticals and fine chemicals. patsnap.comsinotec.ae

Flavor and Fragrance: Many acetate esters, such as isoamyl acetate and ethyl acetate, are known for their distinct fruity aromas and are major components in the flavor and fragrance industry, as well as in the production of alcoholic beverages. nih.gov

The ongoing research into alkyl derivatives is driven by the demand for high-performance and sustainable materials. patsnap.com Scientists are exploring how modifying the structure of alkyl groups can fine-tune the physical and chemical properties of these compounds, leading to innovations in areas like functional polymers and drug delivery systems. patsnap.comomicsonline.org The hydrophobic nature of alkyl groups can influence properties like solubility and bioavailability in medicinal chemistry. omicsonline.org

Historical Perspectives in Acetate Ester Synthesis and Organic Chemistry

The synthesis of acetate esters is deeply rooted in the history of organic chemistry. For over a century, the benchmark method for producing esters has been the Fischer-Speier esterification, a reaction between a carboxylic acid and an alcohol catalyzed by an acid. mdpi.com This reaction involves the activation of the carbonyl group of the carboxylic acid by a catalyst, making it susceptible to nucleophilic attack by the alcohol. mdpi.com

Historically, strong mineral acids like sulfuric acid were the catalysts of choice. google.commdpi.com However, these traditional catalysts presented challenges, including equipment corrosion and complex product purification processes. google.com This led to the exploration and development of alternative catalytic systems.

Evolution of Synthesis Methods:

Homogeneous and Heterogeneous Catalysis: Research has expanded to include a variety of both homogeneous and heterogeneous catalysts. Solid acid catalysts and systems utilizing hydrogen-bonding interactions have been developed to improve reaction yields and simplify processes. mdpi.comgoogle.com

Green Chemistry: In recent years, there has been a significant push towards more environmentally friendly synthesis methods. This includes the use of ethyl acetate as both a solvent and an acetyl source, which produces ethanol (B145695) as a less harmful byproduct. nih.gov

Biosynthesis: Nature also provides pathways for acetate ester production. In yeasts and other microorganisms, acetate esters are synthesized from acetyl-CoA and an alcohol by the enzyme alcohol acetyltransferase (AATase). nih.gov The study of these biological pathways, including the genetic regulation of enzymes like AATase, offers insights into producing these valuable compounds through fermentation, a process studied in traditional fermented foods. nih.govnih.gov

The journey of acetate ester synthesis from early experiments with strong acids to modern biocatalytic and green chemistry approaches reflects the broader evolution of organic chemistry towards greater efficiency, control, and sustainability.

Structure

2D Structure

3D Structure

Properties

CAS No. |

7252-55-3 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(1-ethoxy-2-methylpropyl) acetate |

InChI |

InChI=1S/C8H16O3/c1-5-10-8(6(2)3)11-7(4)9/h6,8H,5H2,1-4H3 |

InChI Key |

AVPDZSJZGHPNKH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(C)C)OC(=O)C |

Origin of Product |

United States |

Mechanistic Investigations of 1 Ethoxy 2 Methylpropyl Acetate Reactions

Elucidation of Reaction Mechanisms

The determination of a reaction mechanism is a deductive process that relies on a variety of experimental evidence. Spectroscopic monitoring, isotopic labeling, and the measurement of kinetic isotope effects are powerful tools to unravel the intricate steps of a chemical transformation.

Spectroscopic Monitoring of Reaction Intermediates

Spectroscopic techniques are indispensable for detecting and characterizing transient species that form during a reaction. For reactions involving 1-ethoxy-2-methylpropyl acetate (B1210297), techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can provide real-time information about the concentration of reactants, products, and any observable intermediates. By monitoring the changes in the spectroscopic signatures over time, chemists can infer the presence of short-lived species and piece together the reaction pathway. For instance, in nucleophilic acyl substitution reactions, the formation of a tetrahedral intermediate is a key step. youtube.com While often too unstable to be isolated, its presence can sometimes be inferred from spectroscopic data, providing evidence for the proposed mechanism.

Isotopic Labeling Studies to Determine Reaction Pathways

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H (deuterium)), it is possible to follow the labeled atom's position in the products. This information is critical for distinguishing between different possible reaction pathways. For example, in the hydrolysis of an ester like 1-ethoxy-2-methylpropyl acetate, labeling the oxygen atom of the ethoxy group could definitively show whether the C-O bond of the ethoxy group or the acyl-oxygen bond is cleaved during the reaction. Such studies are fundamental to confirming the addition-elimination mechanism in nucleophilic acyl substitution. masterorganicchemistry.com

Kinetic Isotope Effects in Rate-Determining Steps

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. libretexts.org Measuring the KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. nih.gov A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. core.ac.uk A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. core.ac.uk For reactions of this compound, a secondary KIE might be observed if the hybridization of a carbon atom changes from sp³ to sp² in the transition state. wpmucdn.com The magnitude of the KIE can indicate the extent of bond breaking or formation in the transition state, offering a subtle probe into the reaction's energetic landscape. nih.govcore.ac.uk

| Mechanistic Investigation Technique | Information Gained | Example Application for this compound |

| Spectroscopic Monitoring (NMR, MS) | Detection and characterization of reaction intermediates. | Observing the formation and decay of a tetrahedral intermediate during hydrolysis. |

| Isotopic Labeling | Tracing the path of atoms through a reaction. | Determining which C-O bond is cleaved during hydrolysis by labeling an oxygen atom. |

| Kinetic Isotope Effects (KIE) | Information about the rate-determining step and transition state. | Measuring the change in reaction rate upon deuteration to probe the transition state structure. |

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters like this compound. youtube.com This class of reactions involves the substitution of a leaving group on an acyl carbon by a nucleophile. youtube.com The general mechanism proceeds through a two-step addition-elimination sequence, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl group. youtube.commasterorganicchemistry.comopenochem.org

Hydrolysis Reaction Pathways

The hydrolysis of esters, such as this compound, is a classic example of nucleophilic acyl substitution. uomustansiriyah.edu.iq This reaction can be catalyzed by either acid or base.

Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile and attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxy-2-methylpropyl group as an alkoxide, which is a relatively good leaving group. A final proton transfer step yields the carboxylate salt and the corresponding alcohol. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic. openochem.org A weak nucleophile, such as water, can then attack the activated carbonyl group. openochem.org Subsequent deprotonation of the attacking water molecule and protonation of the leaving alcohol group, followed by elimination, yields the carboxylic acid and the alcohol.

| Condition | Nucleophile | Key Steps | Products |

| Basic | OH⁻ | Nucleophilic attack, formation of tetrahedral intermediate, elimination of alkoxide. | Carboxylate salt, 1-ethoxy-2-methylpropanol |

| Acidic | H₂O | Protonation of carbonyl, nucleophilic attack, proton transfers, elimination of alcohol. | Carboxylic acid, 1-ethoxy-2-methylpropanol |

Transesterification Reaction Mechanisms

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comwikipedia.org For this compound, this would involve reacting it with a different alcohol to exchange the ethoxy-2-methylpropyl group.

The mechanism of transesterification is analogous to that of hydrolysis. wikipedia.org In a base-catalyzed reaction, an alkoxide ion from the new alcohol acts as the nucleophile. masterorganicchemistry.com It attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then expels the original alkoxide leaving group to form the new ester.

In an acid-catalyzed transesterification, the carbonyl oxygen of the starting ester is protonated to enhance its electrophilicity. masterorganicchemistry.comwikipedia.org The new alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate after a proton transfer. Following another proton transfer to the original alkoxy group, it is eliminated as an alcohol, and deprotonation of the carbonyl oxygen yields the new ester. masterorganicchemistry.com

| Catalyst | Mechanism | Intermediate |

| Acid (H⁺) | Protonation, Nucleophilic Addition, Proton Transfer, Elimination, Deprotonation (PADPED). masterorganicchemistry.com | Tetrahedral Intermediate |

| Base (OR⁻) | Nucleophilic Addition, Elimination. | Tetrahedral Intermediate |

Ether Cleavage and Formation Mechanisms

The reactivity of this compound is largely defined by its two key functional groups: the ether and the ester. The ether linkage, in particular, can be cleaved under acidic conditions and formed under basic conditions through distinct mechanistic pathways.

Acid-Catalyzed Ether Cleavage Mechanisms

Ethers are generally unreactive but can undergo cleavage when treated with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction for this compound begins with the protonation of the ether oxygen atom, which converts the alkoxy group into a good leaving group (an alcohol). Following this initial step, the cleavage of a carbon-oxygen bond occurs, which can proceed through either an SN1 or SN2 mechanism. The specific pathway depends on the structure of the ether.

The structure of this compound presents two possibilities for nucleophilic attack: one at the primary carbon of the ethyl group and the other at the secondary, chiral carbon of the propyl group.

SN1 Pathway : Cleavage of the bond between the oxygen and the secondary carbon would proceed via an SN1 mechanism. This is because the departure of the leaving group (ethanol) results in the formation of a relatively stable secondary carbocation at the 2-position of the propyl chain. The planar carbocation is then attacked by a nucleophile (e.g., a halide ion), which typically results in a racemic mixture of products if the carbon is a stereocenter.

SN2 Pathway : Cleavage of the bond between the oxygen and the primary carbon of the ethyl group proceeds via an SN2 mechanism. In this pathway, the nucleophile attacks the less sterically hindered primary carbon, causing a backside attack and displacement of the 1-hydroxy-2-propyl acetate group in a single, concerted step.

The table below summarizes the two potential mechanisms for the acid-catalyzed cleavage of the ether linkage in this compound.

| Pathway | Mechanism Type | Site of Nucleophilic Attack | Intermediate | Primary Products |

|---|---|---|---|---|

| Path A | SN1 | Secondary Carbon (Propyl group) | Secondary Carbocation | 2-halopropane and Ethanol (B145695) |

| Path B | SN2 | Primary Carbon (Ethyl group) | None (Concerted mechanism) | Ethyl halide and 1-hydroxy-2-propyl acetate |

Base-Catalyzed Ether Formation Mechanisms

The most prominent base-catalyzed method for forming ethers is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com The alkoxide is generated by treating an alcohol with a strong base, such as sodium hydride (NaH). chemistrysteps.com

To synthesize the ether portion of this compound (1-ethoxy-2-propanol), two primary routes are available through the Williamson synthesis. The choice of reactants is crucial as the reaction is most efficient when the alkyl halide is sterically unhindered (preferably primary). masterorganicchemistry.comchemistrysteps.com

Route 1 : This route uses sodium ethoxide as the nucleophile and a secondary alkyl halide, such as 2-chloropropane, as the electrophile. While feasible, this reaction is often slower and may compete with elimination (E2) reactions due to the use of a secondary halide. chemistrysteps.com

Route 2 : This route employs sodium 2-propoxide (formed from 2-propanol) as the nucleophile and a primary alkyl halide, like ethyl bromide, as the electrophile. This pathway is generally preferred because the SN2 attack occurs on a less sterically hindered primary carbon, leading to a higher yield of the desired ether product. masterorganicchemistry.comchemistrysteps.com

Following the formation of 1-ethoxy-2-propanol (B74678) via the Williamson synthesis, the acetate group can be installed through a subsequent esterification reaction.

The following data table compares the two Williamson ether synthesis routes for the precursor alcohol.

| Pathway | Alkoxide (Nucleophile) | Alkyl Halide (Electrophile) | Halide Type | General Efficiency |

|---|---|---|---|---|

| Route 1 | Sodium Ethoxide | 2-Chloropropane | Secondary | Moderate (Risk of E2 elimination) |

| Route 2 | Sodium 2-Propoxide | Ethyl Bromide | Primary | High (Favors SN2 substitution) |

Stereochemical Course of Reactions

The stereochemical outcome of reactions involving this compound is of significant interest, as the molecule contains a chiral center at the second carbon of the propyl chain. The configuration of products is directly dependent on the reaction mechanism at this stereocenter.

Investigation of Retention and Inversion of Configuration

The configuration of the chiral center can either be retained, inverted, or racemized during a chemical transformation.

In Acid-Catalyzed Cleavage : If cleavage occurs at the chiral center (Path A, SN1), the formation of a planar secondary carbocation allows the nucleophile to attack from either face. This results in a mixture of both retention and inversion of configuration, leading to a largely racemic product. If cleavage occurs at the non-chiral ethyl group (Path B, SN2), the stereocenter is not involved in the reaction, and its original configuration is retained in the resulting 1-hydroxy-2-propyl acetate product.

In Base-Catalyzed Formation (Williamson Synthesis) : The stereochemical outcome depends on which component carries the stereocenter. If a chiral 2-halopropane is used with sodium ethoxide (Route 1), the SN2 attack occurs directly at the stereocenter, resulting in a complete inversion of configuration. Conversely, if a chiral 2-propanol is used to form the alkoxide that then attacks an ethyl halide (Route 2), the stereocenter is not directly involved in the bond-forming step, and its configuration is retained.

The following table outlines the expected stereochemical outcomes based on the reaction pathway.

| Reaction Type | Pathway | Mechanism | Stereochemical Outcome at C2 |

|---|---|---|---|

| Acid-Catalyzed Cleavage | Path A (Attack at C2) | SN1 | Racemization (Inversion + Retention) |

| Path B (Attack at Ethyl) | SN2 | Retention | |

| Base-Catalyzed Formation | Route 1 (Chiral Halide) | SN2 | Inversion |

| Route 2 (Chiral Alcohol) | SN2 | Retention |

Diastereoselection and Enantioselection in Product Formation

While detailed studies on diastereoselective and enantioselective reactions specifically for this compound are not widely documented, the principles can be applied from research on structurally similar compounds. Enantioselection is particularly important in pharmaceutical and fine chemical synthesis to isolate a single, desired enantiomer.

One powerful technique for achieving enantiomeric purity is the kinetic resolution of a racemic mixture. For example, studies on analogous aryloxy-propan-2-yl acetates have shown that lipases can be used to selectively catalyze the hydrolysis of one enantiomer over the other. mdpi.com In a similar hypothetical scenario, a lipase (B570770) could be used for the kinetic resolution of racemic this compound. The enzyme would preferentially hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding alcohol (R-1-ethoxy-2-propanol), leaving behind the unreacted acetate of the opposite configuration (S-1-ethoxy-2-methylpropyl acetate) in high enantiomeric excess. mdpi.com This method allows for the separation of enantiomers, providing access to enantiomerically pure or enriched materials. mdpi.com

Diastereoselection would become relevant if an additional stereocenter were present in the molecule or introduced during a reaction, but this is a less common consideration for the specific reactions outlined.

Advanced Analytical Characterization of 1 Ethoxy 2 Methylpropyl Acetate and Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques: ¹H, ¹³C, COSY, TOCSY, HMQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR: For 1-ethoxy-2-methylpropyl acetate (B1210297), one-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial and most crucial structural information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the relative number of protons in each environment. The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their respective chemical environments.

Based on the structure of 1-ethoxy-2-methylpropyl acetate, the following table summarizes the predicted chemical shifts and multiplicities for its ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (acetate) | ~2.05 | Singlet (s) | 3H |

| CH (on propyl) | ~4.90 | Multiplet (m) | 1H |

| CH₂ (ethoxy) | ~3.45 | Quartet (q) | 2H |

| CH₂ (propyl) | ~3.30 | Multiplet (m) | 2H |

| CH₃ (ethoxy) | ~1.20 | Triplet (t) | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carbonyl) | ~170.5 |

| CH (on propyl) | ~73.0 |

| CH₂ (ethoxy) | ~71.5 |

| CH₂ (propyl) | ~66.5 |

| CH₃ (acetate) | ~21.0 |

| CH₃ (propyl) | ~16.5 |

2D NMR Techniques: Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the ethoxy CH₂ and CH₃ protons, and between the propyl chain's CH, CH₂, and terminal CH₃ protons.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons to an entire spin system. It would show correlations among all protons within the ethoxy group and, separately, among all protons of the propyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is used to definitively assign the chemical shifts of the carbon atoms based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is critical for piecing the molecular fragments together. Key HMBC correlations would include the one between the acetate's CH₃ protons and the carbonyl carbon (C=O), and between the propyl CH proton and the carbonyl carbon, confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can help to confirm the spatial arrangement and conformation of the molecule.

Mass Spectrometry (MS) (GC-MS, LC-MS, Fragmentation Analysis)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. auburn.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. auburn.edu For a volatile compound like this compound, it is commonly coupled with Gas Chromatography (GC-MS). nih.gov

The electron ionization (EI) mass spectrum of this compound (molecular weight: 146.18 g/mol ) would exhibit a molecular ion peak ([M]⁺) at m/z 146. nih.govnih.gov The fragmentation of this molecular ion provides valuable structural clues. The base peak is typically observed at m/z 43, corresponding to the highly stable acetyl cation ([CH₃CO]⁺). nih.govwisc.edu Other significant fragments arise from the cleavage of the ether and ester bonds.

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragment Structure |

|---|---|---|

| 117 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 101 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 87 | [M - CH₃COO]⁺ | Loss of the acetate group |

| 73 | [CH(CH₃)CH₂OC₂H₅]⁺ | Ether fragment |

| 59 | [CH₂OC₂H₅]⁺ | Ethoxy-containing fragment |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

LC-MS could also be employed, particularly for analyzing less volatile derivatives or for samples in complex matrices where chromatographic separation by HPLC is preferred. auburn.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound would show characteristic absorption bands confirming the presence of the ester and ether functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2975-2850 | C-H stretch | Alkyl groups (CH₃, CH₂, CH) |

| ~1740 | C=O stretch (strong) | Ester (carbonyl) wisc.edu |

| ~1240 | C-O stretch (strong) | Ester (acyl-oxygen) wisc.edu |

| ~1120 | C-O-C stretch | Ether |

The most prominent feature is the strong carbonyl (C=O) absorption around 1740 cm⁻¹, which is a definitive indicator of the ester group. wisc.edu The presence of strong C-O stretching bands further supports the structure. wisc.educhemicalbook.comnist.gov

Chromatographic Separation and Detection Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."

Gas Chromatography (GC)

Gas chromatography is the premier technique for separating and analyzing volatile compounds that can be vaporized without decomposition. youtube.com this compound is well-suited for GC analysis and is often analyzed as part of residual solvent screening in various industries. youtube.coms4science.at

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase), such as helium or hydrogen, through a capillary column. youtube.com The column contains the stationary phase, a microscopic layer of liquid or polymer on an inert solid support. Separation occurs as different components interact differently with the stationary phase. A common detector for this type of analysis is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification. s4science.at

Table 5: Typical Gas Chromatography (GC) Parameters for Acetate Ester Analysis

| Parameter | Typical Value / Type |

|---|---|

| Column | Non-polar capillary column (e.g., Equity-5, DB-5MS) sigmaaldrich.comchromforum.org |

| Column Dimensions | 30 m length x 0.25-0.53 mm I.D., 0.25-5.0 µm film thickness sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen rsc.org |

| Injection | Split/Splitless, with a high split ratio often used for solvent analysis chromforum.org |

| Oven Program | Temperature ramp, e.g., 40°C hold, then ramp at 10°C/min to 250°C sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC)

While GC is the more common technique for analyzing volatile solvents like this compound, High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for non-volatile derivatives or when analyzing for this compound within a complex, non-volatile matrix.

For a compound lacking a strong UV chromophore, detection can be challenging. A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be more suitable than a standard UV detector. A typical separation would be performed using a reversed-phase method.

Column: A C18 or C8 stationary phase is commonly used for reversed-phase HPLC.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used as the mobile phase. acs.org The composition would be optimized to achieve adequate retention and separation from other components in the sample mixture.

HPLC is particularly useful in quality control for determining the concentration of ester-based products or impurities in formulations where other components are not amenable to GC analysis. acs.org

Computational and Theoretical Studies on 1 Ethoxy 2 Methylpropyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and chemical behavior of a molecule. These methods, grounded in quantum mechanics, can provide detailed insights into electron distribution, orbital energies, and reactivity indicators.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict various molecular properties. For 1-ethoxy-2-methylpropyl acetate (B1210297), DFT calculations would typically be performed using a functional like B3LYP with a basis set such as 6-31G+(d,p) to obtain optimized molecular geometry and electronic properties. nih.gov

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests higher reactivity. nih.gov

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. nih.gov In the MEP of 1-ethoxy-2-methylpropyl acetate, negative potential (electron-rich regions) would be expected around the oxygen atoms of the ether and ester groups, indicating sites susceptible to electrophilic attack. Positive potential (electron-poor regions) would likely be found around the hydrogen atoms. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -9.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 11.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate thermochemical data. acs.org For this compound, ab initio calculations could be employed to determine key thermodynamic properties like the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). chemeo.com

These values are critical for understanding the stability of the compound and for predicting the thermodynamics of reactions in which it might participate. For instance, the enthalpy of formation provides insight into the energy stored within the molecule's chemical bonds.

Table 2: Illustrative Thermochemical Data for a Simple Ester (Ethyl Acetate)

| Property | Value | Reference |

| Standard liquid enthalpy of formation (ΔfH°liquid) | -480 kJ/mol | wikipedia.org |

| Standard molar entropy (S°liquid) | 259.4 J/(mol·K) | wikipedia.org |

| Heat capacity (cp) | 170 J/(mol·K) | wikipedia.org |

Note: This data is for ethyl acetate and is presented to illustrate the type of thermochemical information that can be obtained. wikipedia.org Similar calculations could be performed for this compound.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. oup.commdpi.com For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape—the collection of three-dimensional shapes the molecule can adopt. oup.commdpi.com

An MD simulation would involve placing the molecule in a simulated environment, such as a box of solvent molecules, and then calculating the forces between atoms and their subsequent motions based on classical mechanics. nih.gov By running the simulation for a sufficient length of time (nanoseconds to microseconds), a trajectory of the molecule's movements can be generated. mdpi.com

Analysis of this trajectory allows for the identification of the most stable conformers, the energy barriers between them, and the flexibility of different parts of the molecule. oup.com This information is crucial for understanding how the molecule might interact with other molecules, such as receptors in a biological system or other components in a chemical mixture.

Table 3: Potential Torsion Angles for Conformational Analysis of this compound

| Torsion Angle | Description | Expected Flexibility |

| C-O-C-C (ether) | Rotation around the ether linkage | High |

| C-C-O-C (ester) | Rotation around the ester C-O bond | Moderate |

| O-C-C-C (propyl) | Rotation within the propyl group | High |

Note: This table highlights key rotatable bonds in this compound that would be of interest in a conformational analysis.

Quantitative Structure-Reactivity/Property Relationship (QSPR/QSRR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the properties and reactivity of chemicals based on their molecular structure. researchgate.netacs.org These models work by establishing a mathematical relationship between calculated molecular descriptors and an experimentally determined property or reactivity value. researchgate.net

For this compound, a QSPR model could be developed to predict properties like its boiling point, solubility, or viscosity. researchgate.netlibretexts.orglardbucket.org This would involve calculating a wide range of molecular descriptors for a series of related compounds with known property values. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Multiple linear regression or machine learning algorithms are then used to build a predictive model. acs.org

A general form of a QSPR equation is:

Property = c0 + c1D1 + c2D2 + ... + cnDn

where the Property is the value being predicted, D1, D2, ... Dn are the molecular descriptors, and c0, c1, c2, ... cn are the regression coefficients determined from the statistical fitting. acs.org

Reaction Pathway Mapping and Transition State Characterization

Computational chemistry provides powerful tools for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. nih.govnih.gov For this compound, a key reaction to study would be its hydrolysis, which involves the cleavage of the ester bond. ucoz.com

Using methods like DFT, the geometries of the reactants, products, and any intermediates can be optimized. The transition state, which is the highest energy point along the reaction coordinate, can also be located and characterized. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate. nih.govnih.gov

For the hydrolysis of this compound, computational studies could investigate both acid- and base-catalyzed mechanisms. ucoz.com The calculations would help to determine which pathway is more favorable under different conditions. uky.edu

Prediction and Validation of Spectroscopic Data

Computational methods can be used to predict various types of spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a compound. github.io

For this compound, DFT calculations can predict its infrared (IR) spectrum by calculating the vibrational frequencies corresponding to different bond stretches and bends. These predicted frequencies can be compared to an experimental IR spectrum to aid in peak assignment.

Similarly, the nuclear magnetic resonance (NMR) chemical shifts of the hydrogen and carbon atoms in the molecule can be calculated. researchgate.net These predicted chemical shifts are valuable for interpreting experimental 1H and 13C NMR spectra and for confirming the connectivity of the atoms in the molecule. chegg.combris.ac.ukyoutube.com

Table 4: Hypothetical Predicted vs. Experimental 1H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) | Multiplicity |

| CH3 (acetate) | 2.1 | 2.0 | singlet |

| CH3 (propyl) | 1.2 | 1.1 | doublet |

| CH2 (ethoxy) | 3.5 | 3.4 | quartet |

| CH (propyl) | 4.9 | 4.8 | multiplet |

| CH3 (ethoxy) | 1.1 | 1.2 | triplet |

Note: The predicted values in this table are illustrative of what would be obtained from computational calculations. Experimental values are hypothetical.

Chemical Reactivity and Transformation Pathways of 1 Ethoxy 2 Methylpropyl Acetate

Ester Hydrolysis and Saponification Reactions

The ester functional group in 1-ethoxy-2-methylpropyl acetate (B1210297) is susceptible to cleavage through hydrolysis, a reaction with water, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, the ester undergoes hydrolysis to yield 1-ethoxy-2-propanol (B74678) and acetic acid. The reaction is reversible, and the equilibrium can be influenced by the concentration of water.

Saponification: Under basic conditions, the hydrolysis of the ester is an irreversible process known as saponification. The reaction with a strong base, such as sodium hydroxide (B78521), produces 1-ethoxy-2-propanol and the salt of the carboxylic acid, in this case, sodium acetate. Saponification is a second-order reaction, with the rate dependent on the concentrations of both the ester and the base. ncert.nic.in The saponification of propylene (B89431) glycol esters is a well-established analytical method for determining the ester content. scconline.org

Table 1: Hydrolysis and Saponification Products of 1-Ethoxy-2-methylpropyl Acetate

| Reactant | Conditions | Products |

|---|---|---|

| This compound | H₂O, H⁺ (catalyst) | 1-Ethoxy-2-propanol + Acetic Acid |

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, transesterification with different alcohols would lead to the formation of new esters and 1-ethoxy-2-propanol.

The reaction is typically performed with the alcohol reactant in large excess to drive the equilibrium towards the products. For instance, reacting this compound with methanol (B129727) would yield methyl acetate and 1-ethoxy-2-propanol. This process is analogous to the transesterification of methyl acetate with n-butanol to produce n-butyl acetate and methanol. ijiet.com Studies on the transesterification of glycerol (B35011) with ethyl acetate also demonstrate the utility of this reaction, where ethyl acetate can act as both a reactant and an entrainer to remove the alcohol by-product. biofueljournal.com

Table 2: Representative Transesterification Reactions of this compound

| Alcohol Reactant | Catalyst | Ester Product | Alcohol By-product |

|---|---|---|---|

| Methanol | Acid or Base | Methyl acetate | 1-Ethoxy-2-propanol |

| n-Butanol | Acid or Base | n-Butyl acetate | 1-Ethoxy-2-propanol |

Oxidation Chemistry (e.g., alkyl chain oxidation)

The alkyl chains of this compound are subject to oxidation. Research on the analogous compound, propylene glycol methyl ether acetate (PGMEA), using advanced oxidation processes (AOPs) provides insight into this reactivity. tandfonline.comresearchgate.net These processes, involving ozone, UV light, and hydrogen peroxide, generate highly reactive hydroxyl radicals that can abstract hydrogen atoms from the alkyl chains, initiating a cascade of oxidation reactions.

For this compound, the most likely sites for initial hydrogen abstraction are the methylene (B1212753) and methine protons adjacent to the ether oxygen. Oxidation can lead to the formation of hydroperoxides, aldehydes, ketones, and carboxylic acids, and can ultimately result in the cleavage of the molecule. The degradation of PGMEA was found to be most efficient in a basic medium. tandfonline.comresearchgate.net

Reduction Reactions and Product Characterization

The ester functional group of this compound can be reduced to alcohols. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). ic.ac.uk The reaction of this compound with LiAlH₄ would cleave the ester bond, producing two distinct alcohols: 1-ethoxy-2-propanol and ethanol (B145695).

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). ic.ac.uk After the reduction is complete, a careful workup with a quenching agent like ethyl acetate followed by an aqueous acid solution is necessary to destroy any excess hydride reagent and protonate the resulting alkoxides to yield the final alcohol products. ic.ac.ukreddit.com

Table 3: Reduction of this compound with LiAlH₄

| Reactant | Reagents | Primary Products |

|---|---|---|

| This compound | 1. LiAlH₄ in dry ether | 1-Ethoxy-2-propanol + Ethanol |

Characterization of the products would typically involve spectroscopic methods such as infrared (IR) spectroscopy to confirm the disappearance of the ester carbonyl peak and the appearance of a broad hydroxyl peak, and nuclear magnetic resonance (NMR) spectroscopy to confirm the structures of the two alcohol products.

Functional Group Interconversions and Derivatization Strategies

The functional groups of this compound allow for various interconversions and derivatizations. The primary alcohol, 1-ethoxy-2-propanol, obtained from hydrolysis or reduction, is a key intermediate for further chemical synthesis.

The hydroxyl group of 1-ethoxy-2-propanol can undergo a variety of reactions. For analytical purposes, glycols and their ethers are often derivatized to improve their chromatographic behavior. Common derivatizing agents include:

Acetic anhydride (B1165640) or acetyl chloride: To form the corresponding acetate ester. chromforum.org

Phenyl isocyanate: To form a phenylurethane derivative, which is useful for UV detection in liquid chromatography. chromforum.org

Silylating agents (e.g., BSTFA): To form trimethylsilyl (B98337) ethers for gas chromatography analysis. fao.org

These derivatization strategies facilitate the qualitative and quantitative analysis of 1-ethoxy-2-propanol, which may be a product or a starting material in various chemical processes.

Kinetic and Thermodynamic Investigations of 1 Ethoxy 2 Methylpropyl Acetate Chemical Processes

Reaction Kinetics Studies

A thorough review of publicly available scientific literature and chemical databases did not yield specific experimental data on the reaction kinetics for the synthesis or decomposition of 1-ethoxy-2-methylpropyl acetate (B1210297). While studies on similar compounds, such as 1-methoxy-2-propyl acetate, are available and describe detailed kinetic modeling mdpi.com, equivalent experimental data for 1-ethoxy-2-methylpropyl acetate is not present in the searched sources.

Determination of Rate Laws and Rate Constants

Specific rate laws and rate constants for chemical processes involving this compound are not documented in the available literature. To determine these, experimental studies would be required, typically involving the monitoring of reactant and product concentrations over time under controlled conditions.

Catalytic Effects on Reaction Rates

While the synthesis of esters like this compound is commonly catalyzed by acids, specific studies detailing the catalytic effects on the reaction rates for this particular compound are not found in the reviewed literature. Research on analogous esterification reactions, such as the formation of 1-methoxy-2-propyl acetate, often employs catalysts like ion-exchange resins to enhance reaction rates mdpi.com.

Influence of Temperature, Pressure, and Solvent on Reaction Kinetics

The influence of temperature, pressure, and solvent on the reaction kinetics of this compound has not been experimentally determined in the available literature. Generally, for similar esterification reactions, an increase in temperature typically increases the reaction rate, as does the selection of an appropriate solvent that can influence reactant and transition state stability.

Reaction Thermodynamics Analysis

The thermodynamic properties of this compound have been estimated through computational methods, providing insight into the feasibility and energy changes associated with its chemical processes.

Enthalpy, Entropy, and Gibbs Free Energy Changes

Calculated thermodynamic data for 1-ethoxypropan-2-yl acetate, a synonym for this compound, is available. The standard Gibbs free energy of formation (ΔfG°), the enthalpy of formation at standard conditions (ΔfH°gas), the enthalpy of fusion (ΔfusH°), and the enthalpy of vaporization (ΔvapH°) have been computationally predicted.

| Property | Value | Unit | Source |

|---|---|---|---|

| Standard Gibbs free energy of formation (ΔfG°) | -333.30 | kJ/mol | Joback Calculated Property mdpi.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -570.11 | kJ/mol | Joback Calculated Property mdpi.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 14.34 | kJ/mol | Joback Calculated Property mdpi.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 42.35 | kJ/mol | Joback Calculated Property mdpi.com |

Equilibrium Constants Determination

Experimental data for the determination of equilibrium constants for chemical processes involving this compound are not available in the reviewed literature. The equilibrium constant (K) is related to the standard Gibbs free energy change (ΔG°) of a reaction by the equation ΔG° = -RTln(K), where R is the ideal gas constant and T is the temperature in Kelvin. While the standard Gibbs free energy of formation for the compound has been calculated, this does not directly provide the equilibrium constant for a specific reaction without the corresponding data for all other reactants and products.

Reaction Energy Profiles and Stability of Intermediates

The formation of this compound, typically through the acid-catalyzed esterification of 2-methyl-1-propanol (B41256) (isobutanol) with ethoxyacetic acid, involves a series of intermediates and transition states. The reaction energy profile provides a quantitative depiction of the energy changes that occur throughout the reaction, highlighting the stability of intermediates and the energy barriers of transition states.

The generally accepted mechanism for this Fischer esterification reaction involves the following key steps:

Protonation of the carboxylic acid (ethoxyacetic acid).

Nucleophilic attack by the alcohol (2-methyl-1-propanol).

Proton transfer to form a good leaving group (water).

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product.

An alternative pathway, particularly relevant for secondary alcohols, could involve the formation of a carbocation intermediate. In the case of this compound synthesis, this would be the 1-ethoxy-2-methylpropyl cation.

Reaction Energy Profile

Another relevant study on the esterification of isobutanol with acetic acid using an ion-exchange resin catalyst reported an activation energy of 23.29 kJ/mol. researchgate.netslideshare.netbcrec.idsemanticscholar.org The difference in activation energies between these analogous reactions highlights the influence of the specific reactants on the reaction kinetics. For the purpose of this analysis, we will consider the activation energy to be in the range of these reported values.

The reaction energy profile would show the relative energies of the reactants, intermediates, transition states, and products. The process begins with the protonation of the carbonyl oxygen of ethoxyacetic acid, leading to a more electrophilic species. The subsequent nucleophilic attack by the hydroxyl group of 2-methyl-1-propanol forms a tetrahedral intermediate. This intermediate is a relatively high-energy species but resides in a local energy minimum. Following proton transfer and the departure of a water molecule, a resonance-stabilized acylium ion or, potentially, the 1-ethoxy-2-methylpropyl carbocation is formed. Finally, deprotonation of the resulting intermediate yields the stable ester product.

Table 1: Activation Energies of Analogous Esterification Reactions

| Reactants | Catalyst | Activation Energy (kJ/mol) | Reference |

| 1-Methoxy-2-propanol (B31579) + Acetic Acid | Ion-Exchange Resin | 62.0 ± 0.2 | mdpi.com |

| Isobutanol + Acetic Acid | Ion-Exchange Resin | 23.29 | researchgate.netslideshare.netbcrec.idsemanticscholar.org |

Stability of Intermediates

Protonated Species: The initial step of the Fischer esterification is the protonation of the carbonyl oxygen of the carboxylic acid. The extent of this protonation is governed by the gas-phase basicity or proton affinity of the carbonyl group. nih.govwikipedia.org While specific data for ethoxyacetic acid is scarce, the presence of the electron-donating ethoxy group is expected to slightly increase the basicity of the carbonyl oxygen compared to acetic acid, thereby facilitating protonation.

Tetrahedral Intermediate: The tetrahedral intermediate is a key species in the addition-elimination mechanism of esterification. Its stability is influenced by steric and electronic factors. The bulky isobutyl group from the alcohol and the ethoxy group from the acid will contribute to steric strain in this intermediate.

Carbocation Intermediate: The formation of a carbocation intermediate, specifically the 1-ethoxy-2-methylpropyl cation, is a possibility. This would be a secondary carbocation. The stability of carbocations generally follows the order: tertiary > secondary > primary. organic-chemistry.org Therefore, a secondary carbocation is more stable than a primary one, making its formation more plausible than a primary carbocation that would result from the protonation of a primary alcohol without rearrangement.

The stability of this particular carbocation would be influenced by a combination of factors:

Hyperconjugation: The adjacent C-H and C-C bonds can donate electron density to the empty p-orbital of the carbocation, a stabilizing effect. masterorganicchemistry.com

Inductive Effect: The electron-donating alkyl groups (methyl and ethyl) attached to the carbon chain help to disperse the positive charge, thus stabilizing the carbocation.

β-Ethoxy Group Effect: The presence of an ethoxy group at the β-position relative to the positive charge can have a complex effect. While the oxygen atom is electronegative and can exert an electron-withdrawing inductive effect, which would be destabilizing, it is also possible for the lone pairs on the oxygen to participate in stabilizing interactions through space, a phenomenon observed in other complex carbocation systems. beilstein-journals.org Computational studies on similar systems could provide a more definitive answer on the net effect.

Table 2: General Order of Carbocation Stability

| Carbocation Type | Relative Stability |

| Tertiary | Most Stable |

| Secondary | More Stable |

| Primary | Less Stable |

| Methyl | Least Stable |

The likelihood of a distinct carbocation intermediate versus a more concerted mechanism where the C-O bond forms as the water molecule departs is a subject of ongoing discussion in computational studies of esterification reactions. masterorganicchemistry.com In many cases, especially with primary and less-hindered secondary alcohols, the reaction may proceed through a transition state that has carbocationic character without the formation of a discrete, long-lived carbocation intermediate.

Environmental Chemical Degradation Pathways of 1 Ethoxy 2 Methylpropyl Acetate

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For 1-ethoxy-2-methylpropyl acetate (B1210297), the principal abiotic pathways are hydrolysis and photochemical transformation, particularly in the atmosphere.

Hydrolytic Degradation Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of 1-ethoxy-2-methylpropyl acetate, the ester linkage is susceptible to hydrolysis, yielding 1-ethoxy-2-propanol (B74678) and acetic acid.

The rate of this reaction is highly dependent on the pH of the surrounding medium. While specific hydrolysis data for this compound is limited, information from the closely related compound 1-methoxy-2-propanol (B31579) acetate (PMA) indicates that the molecule is stable to hydrolysis in neutral and acidic water (pH 4 and 7). oecd.org However, under alkaline conditions (pH 9), hydrolysis is more significant, with a reported half-life of 8.1 days at 25°C for PMA. oecd.org It is expected that this compound would exhibit similar behavior due to the analogous ester functional group.

Table 1: Hydrolysis Data for Structurally Similar Glycol Ether Acetates

| Compound | Condition | Half-life | Reference |

|---|---|---|---|

| 1-Methoxy-2-propanol acetate (PMA) | pH 9, 25°C | 8.1 days | oecd.org |

| 1-Methoxy-2-propanol acetate (PMA) | pH 4 and 7 | Stable | oecd.org |

| Propylene (B89431) Glycol Monomethyl Ether Acetate (PGMEA) | Rat Blood | 1.6 - 2.3 min | nih.gov |

This table presents data for structurally similar compounds to infer the potential behavior of this compound.

Biotic Degradation Mechanisms (Microbial and Enzymatic)

Biotic degradation, mediated by microorganisms and their enzymes, is a crucial pathway for the removal of this compound from soil and water environments. Glycol ether acetates are generally considered to be readily biodegradable. oecd.orgapcbkk.com

Biodegradation Pathways

The initial and predominant step in the biodegradation of this compound is the hydrolysis of the ester bond to form 1-ethoxy-2-propanol and acetic acid. oecd.org This step is biologically mediated and often occurs rapidly. Acetic acid is a common cellular metabolite that can be readily utilized by a wide variety of microorganisms.

The resulting parent glycol ether, 1-ethoxy-2-propanol, undergoes further microbial degradation. Studies on various glycol ethers have shown that bacteria can assimilate these compounds. For example, Pseudomonas and Corynebacterium species have been shown to degrade propylene glycol monoalkyl ethers. nih.gov The degradation of the ether linkage can proceed via oxidation of the terminal alcohol group to form an alkoxyacetic acid. For instance, the degradation of ethylene (B1197577) glycol monoethyl ether by Pseudomonas sp. was found to produce ethoxyacetic acid. nih.gov The complete mineralization of these compounds ultimately leads to the formation of carbon dioxide and water. oecd.org

Role of Specific Enzymes in Compound Breakdown

The initial hydrolytic cleavage of the ester bond in this compound is catalyzed by a class of enzymes known as carboxylesterases (or esterases). These enzymes are widespread in nature, found in various microorganisms, plants, and animal tissues. nih.gov

In vitro studies on several glycol ether acetates, including propylene glycol monomethyl ether acetate (PGMEAc), have demonstrated the high activity of carboxylesterases recovered from nasal mucosal tissue in mice. nih.gov This enzymatic hydrolysis is very rapid; for example, the half-life of PGMEA in rat blood and liver homogenates is on the scale of minutes due to esterase activity. nih.govoup.com Ethylene glycol monomethyl ether acetate (EGMEA) is also rapidly and extensively hydrolyzed to its parent glycol ether by carboxylesterases in the liver, kidneys, lungs, and blood of various species. inchem.org It is highly probable that similar carboxylesterases in environmental microorganisms are responsible for the initial and rate-determining step in the biodegradation of this compound.

Following the initial hydrolysis, further degradation of the resulting 1-ethoxy-2-propanol involves alcohol and aldehyde dehydrogenases, which oxidize the alcohol group. The cleavage of the ether bond itself may be catalyzed by monooxygenase enzymes, which hydroxylate the carbon atom adjacent to the ether linkage, leading to an unstable hemiacetal that spontaneously breaks down. researchgate.net

Identification and Elucidation of Transformation Products in Environmental Matrices

The identification of transformation products is key to understanding the complete environmental degradation pathway of a chemical. For this compound, the expected transformation products can be inferred from its structure and from studies of related compounds.

Table 2: Identified or Expected Transformation Products of this compound and Related Compounds

| Parent Compound | Degradation Pathway | Transformation Product(s) | Reference |

|---|---|---|---|

| This compound | Hydrolysis (Abiotic/Biotic) | 1-Ethoxy-2-propanol, Acetic acid | oecd.orgnih.gov |

| Propylene Glycol Monomethyl Ether Acetate (PGMEA) | Biodegradation | Propylene glycol monomethyl ether (PGME) | oecd.org |

| Ethylene Glycol Monoethyl Ether | Bacterial Degradation | Ethoxyacetic acid, Ethoxyglycoxyacetic acid | nih.gov |

| 3-Ethoxy-1-propanol | Atmospheric Degradation (with OH radicals) | Formaldehyde, Ethyl formate, Ethyl 3-hydroxypropanoate | nih.gov |

This table includes expected products from this compound and identified products from structurally similar compounds to illustrate potential degradation pathways.

In aqueous and soil environments, the primary and most readily identified transformation products from the initial degradation of this compound are 1-ethoxy-2-propanol and acetic acid .

Further degradation of 1-ethoxy-2-propanol is expected to yield more oxidized products. Based on studies of other glycol ethers, potential intermediates could include ethoxyacetic acid . nih.gov Under anaerobic conditions, the degradation of the propylene glycol backbone could lead to metabolites such as propionaldehyde , n-propanol , and propanoic acid . dtic.mil

In the atmosphere, the reaction of this compound with hydroxyl radicals would lead to a different suite of transformation products. Based on studies of similar hydroxy ethers, these could include smaller carbonyl compounds like formaldehyde and esters such as ethyl formate . nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.